[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride
Description
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Properties
CAS No. |
2169998-45-0 |
|---|---|
Molecular Formula |
C7H13ClN4 |
Molecular Weight |
188.66 g/mol |
IUPAC Name |
(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;/h6H,2-4,8H2,1H3;1H |
InChI Key |
WPIKAXRMJPDBEO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1CC(C2)CN.Cl.Cl |
Canonical SMILES |
CC1=NN=C2N1CC(C2)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition.
Biochemical Pathways
Similar compounds have been reported to inhibit necroptosis, a form of programmed cell death.
Pharmacokinetics
Similar compounds have been reported to have good oral exposure.
Result of Action
Similar compounds have been reported to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Action Environment
Similar compounds have been reported to be stable under room temperature.
Biological Activity
[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H12N4·2HCl
- Molecular Weight : 202.11 g/mol
- CAS Number : 2169998-45-0
Research indicates that compounds related to pyrrolo[2,1-c][1,2,4]triazole structures may act as inhibitors of necroptosis—a form of programmed cell death implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit receptor-interacting protein kinase 1 (RIPK1) has been highlighted as a key mechanism in its biological activity.
1. Necroptosis Inhibition
A study reported that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exhibited potent necroptosis inhibition. The representative compound demonstrated significant anti-necroptotic activity in both human and mouse cellular assays and effectively inhibited RIPK1 activity. This suggests that this compound could be a promising lead for developing necroptosis inhibitors for therapeutic use in inflammatory diseases and cancers .
2. Anticancer Activity
The compound shows potential anticancer properties. Research on related triazole compounds indicates effective cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values indicating effective growth inhibition.
- NCI-H460 (lung cancer) : Significant cytotoxicity observed.
The structure–activity relationship (SAR) studies suggest that modifications to the triazole structure can enhance anticancer efficacy .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Necroptosis Inhibition | Human Cells | Not specified | |
| Anticancer Activity | MCF7 | 3.79 | |
| NCI-H460 | 42.30 |
Case Study 1: Necroptosis Inhibition
A study demonstrated that the compound effectively binds to the allosteric site of RIPK1, inhibiting its function and thereby preventing necroptosis in cellular models. This was validated through both in vitro assays and in vivo pharmacokinetic studies .
Case Study 2: Anticancer Efficacy
In another study focusing on triazole derivatives, the compound exhibited significant cytotoxic effects across multiple cancer cell lines. The findings suggest that structural modifications can lead to improved potency against specific cancer types .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been investigated for their ability to inhibit specific kinases associated with cancer progression. A notable example includes the development of compounds that selectively inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .
1.2 Anti-inflammatory Properties
Compounds containing the pyrrolo[2,1-c][1,2,4]triazole framework have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases .
1.3 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of pyrrolo[2,1-c][1,2,4]triazole derivatives. These compounds have shown promise in preclinical studies for conditions such as Huntington's disease and other neurodegenerative disorders by modulating neuroinflammatory responses and protecting neuronal cells from damage .
Synthesis and Derivatives
The synthesis of [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride typically involves multi-step chemical reactions that yield various derivatives with modified biological activities. The ability to alter substituents at specific positions on the triazole ring allows for the exploration of structure-activity relationships (SAR), leading to the identification of more potent analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of aminoazole precursors, followed by functionalization of the pyrrolo-triazole core. For example, diazotization of aminoazoles (e.g., 3-methyl-1H-pyrazole derivatives) and subsequent coupling with nitrile-containing reagents can yield the triazole ring . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yield. Post-synthesis, the amine group is protonated using HCl to form the dihydrochloride salt, enhancing solubility and stability .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments in the pyrrolo-triazole core and methylamine side chain.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Provides absolute stereochemical configuration .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Test against target enzymes (e.g., necroptosis-related kinases) using fluorescence-based or radiometric assays.
- Cell Viability Assays : Evaluate cytotoxicity in relevant cell lines (e.g., HT-29 for necroptosis inhibition studies) .
- Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 3-methyl position of the pyrrolo-triazole to modulate steric and electronic effects .
- Side-Chain Variations : Replace the methylamine group with bulkier amines (e.g., cyclopropylamine) to enhance binding affinity.
- Salt Form Comparison : Compare dihydrochloride with other salts (e.g., citrate, sulfate) to balance solubility and membrane permeability .
- Data Analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with activity .
Q. What computational tools predict drug-likeness and target engagement?
- Methodological Answer :
- SwissADME : Predicts physicochemical properties (e.g., logP, topological polar surface area) and evaluates compliance with Lipinski’s Rule of Five .
- Molecular Docking : Simulate binding modes with target proteins (e.g., RIPK1 for necroptosis inhibition) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics simulations .
- ADMET Prediction : Tools like pkCSM estimate absorption, distribution, and toxicity profiles .
Q. How to resolve discrepancies in biological activity across experimental models?
- Methodological Answer :
- Model Selection : Compare activity in primary cells versus immortalized cell lines to assess translational relevance .
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended targets.
- Dose-Response Analysis : Perform IC50/EC50 comparisons under standardized conditions (e.g., serum concentration, incubation time) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., azolo-triazines) to identify conserved activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
